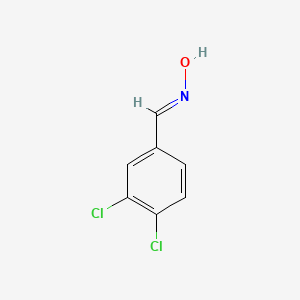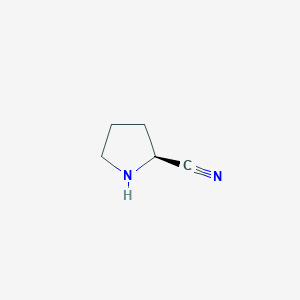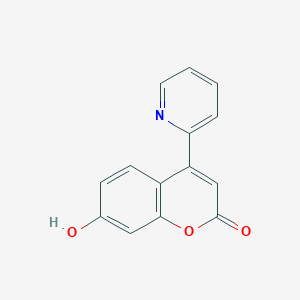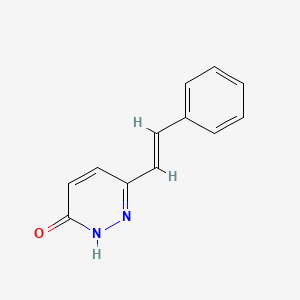
4-(二甲氨基)-2-氧代-3-烯酸乙酯
描述
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and medicinal chemistry. The compound features in research focused on its enantioselective synthesis, its role in initiating polymerization reactions, and its transformation into other chemical entities with potential biological activities.
Synthesis Analysis
The synthesis of related compounds to Ethyl 4-(dimethylamino)-2-oxobut-3-enoate has been explored in several studies. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate was performed to obtain ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, indicating the potential for synthesizing similar compounds with high stereochemical control . Additionally, the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a reagent for the synthesis of heterocyclic compounds, was achieved from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal, showcasing the versatility of such compounds in organic synthesis .
Molecular Structure Analysis
While the specific molecular structure analysis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is not detailed in the provided papers, the studies do highlight the importance of molecular structure in determining the reactivity and selectivity of similar compounds. For example, the stereochemistry of the hydrogenation product in paper is crucial for its high enantiomeric excess, which is a direct consequence of the molecular structure of the starting material.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to Ethyl 4-(dimethylamino)-2-oxobut-3-enoate has been demonstrated in various reactions. The spontaneous polymerization of an aqueous acidic dental adhesive system containing ethyl-4-(dimethylamino) benzoate could be activated by various bases, indicating that compounds with the dimethylamino functional group can act as initiators in polymerization reactions . Moreover, the synthesis of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts suggests that the 4-oxobut-2-enoate moiety can participate in further chemical transformations, potentially leading to compounds with antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate and related compounds are critical for their application in various fields. For instance, the solubility and extraction efficiency of 2-ethylhexyl 4-(dimethylamino) benzoate from biological samples were studied, which is important for its detection and quantification in pharmacokinetic studies . The physical properties such as solubility, stability, and reactivity under different conditions are essential for the practical use of these compounds in chemical synthesis and material science.
科学研究应用
合成应用
该化合物是合成 N1-取代-4-硝基吡唑-5-羧酸酯的关键中间体,在与单取代肼的环缩合反应中表现出优异的区域选择性和良好的收率 (Zhao 等人,2022 年)。此外,它在制备 4-羟基-2-吡啶酮中发挥重要作用,突出了它在缩合反应中生成重要杂环化合物的作用 (Chen 等人,2013 年)。
材料科学与催化
在材料科学中,该化合物已被用于开发具有聚集增强发射特征的荧光探针,用于实时监测低二氧化碳水平,表明其在环境监测和气体检测应用中的重要性 (Wang 等人,2015 年)。
药物化学
在药物化学中,它作为合成喹喔啉衍生物的前体,该衍生物可作为 c-Jun N 端激酶的有效抑制剂。该应用对于针对特定分子途径的药物发现和开发至关重要 (Abad 等人,2020 年)。
抗菌活性
4-(二甲氨基)-2-氧代-3-烯酸乙酯也用于合成具有抗菌活性的化合物。这包括开发新型乙基 1-(N-取代)-5-苯基-1H-吡唑-4-羧酸酯衍生物,该衍生物对各种细菌菌株表现出优异的抗菌性能 (Chandrakantha 等人,2011 年)。
安全和危害
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
Recent developments in photoinitiators have focused on improving the aesthetic properties and degree of conversion of dental resin. Research has shown that alternative photosensitizers like benzoyl germanium or novel acylphosphine oxide photoinitiators used synergistically with camphorquinone are able to improve these properties . This suggests that Ethyl 4-(dimethylamino)-2-oxobut-3-enoate and similar compounds may have potential future applications in this area.
作用机制
Action Environment
The action of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets.
属性
IUPAC Name |
ethyl (E)-4-(dimethylamino)-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)7(10)5-6-9(2)3/h5-6H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCBVGDJIQFBFF-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate | |
CAS RN |
67751-14-8 | |
| Record name | 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B1310115.png)





![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)




